molecular formula C15H14Cl2N2O4S B2478913 Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-36-2

Ethyl 2-((4-(3,4-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2478913
CAS No.: 338423-36-2
M. Wt: 389.25
InChI Key: PAQJHENQLZRJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and is a key ingredient in many lawn care and weed-control products .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a dichlorophenoxy group and a methoxy group, and a sulfanyl group attached to an acetate .

Scientific Research Applications

  • Synthesis of Complex Chemical Structures : A study demonstrated the use of similar compounds in the multi-component synthesis of complex chemical structures like tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, which could have implications in developing novel chemical entities (Raja & Perumal, 2006).

  • Pharmacological Evaluation and Molecular Docking : Another research focused on synthesizing and evaluating the pharmacological potential of related compounds, revealing their antibacterial properties and moderate enzyme inhibition abilities. This suggests potential applications in developing new antibacterial agents (Siddiqui et al., 2014).

  • Chemical Transformations under Specific Conditions : A study explored the hydrolytic transformations of related compounds, indicating their utility in synthesizing diverse chemical structures, such as N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, under specific conditions (Rudyakova et al., 2006).

  • Antioxidative and Anti-Inflammatory Properties : Research on a derivative from the red seaweed Gracilaria opuntia revealed antioxidative and anti-inflammatory properties, suggesting potential applications in developing new anti-inflammatory agents (Makkar & Chakraborty, 2018).

  • Ring-Opening Chemical Reactions : A study demonstrated the use of similar compounds in ring-opening chemical reactions to create novel chemical structures, like homoallylic amines (Shimizu et al., 2010).

  • Synthesis of Sulfanyl-Substituted Compounds : Another study discussed the synthesis of sulfanyl-substituted compounds with potential applications in the development of new chemical entities (Watanabe et al., 2010).

  • Electrochemical Characterization : Research on the synthesis of functionalized polypyrroles indicates the potential of similar compounds in electrochemistry, particularly in developing materials with good conductivity and stability (Ho-Hoang et al., 1994).

  • Anti-Inflammatory Activity : A study on pyrimidinyl derivatives, including those related to the compound , showed significant anti-inflammatory activity, suggesting potential for developing new anti-inflammatory drugs (Jakubkienė et al., 2002).

Properties

IUPAC Name

ethyl 2-[4-(3,4-dichlorophenoxy)-5-methoxypyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-3-22-13(20)8-24-15-18-7-12(21-2)14(19-15)23-9-4-5-10(16)11(17)6-9/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQJHENQLZRJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.